5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate

描述

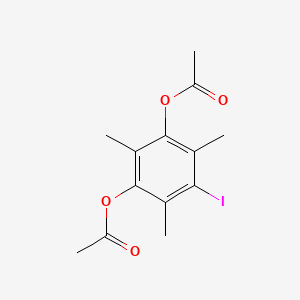

5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate (CAS: 33035-41-5) is a halogenated aromatic ester with the molecular formula C₁₃H₁₅IO₄ and a molecular weight of 362.160 g/mol. Key physicochemical properties include:

- Density: 1.5 ± 0.1 g/cm³

- Melting Point: 168°C

- Boiling Point: 367.7 ± 42.0°C at 760 mmHg

- Flash Point: 176.2 ± 27.9°C .

The compound features an iodine atom at the 5-position and three methyl groups at the 2, 4, and 6 positions on the benzene ring, with acetyloxy groups at the 1 and 3 positions. Its steric hindrance and electronic effects from the iodine and methyl groups make it distinct in reactivity and applications, particularly in organic synthesis and materials science.

准备方法

The synthesis of 5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate typically involves the iodination of mesitylene (1,3,5-trimethylbenzene) followed by acetylation . The reaction conditions often include the use of iodine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The industrial production methods are similar but may involve optimized conditions for higher yields and purity .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The iodine atom enhances electrophilicity at adjacent positions, enabling regioselective substitutions .

Key Reactions:

-

Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) at 0–5°C to yield 3-nitro-5-iodo-2,4,6-trimethylphenyl diacetate.

-

Sulfonation : Forms a sulfonic acid derivative at the para position to iodine using fuming H₂SO₄.

Mechanism :

The iodine atom directs incoming electrophiles to the meta position relative to itself, while methyl groups block ortho positions due to steric hindrance .

Nucleophilic Aromatic Substitution (NAS)

Iodine’s polarizable nature facilitates displacement under specific conditions :

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| CuI, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Cyano-2,4,6-trimethylphenyl diacetate | 72 | |

| KNH₂, NH₃(l), −33°C | 5-Amino-2,4,6-trimethylphenyl diacetate | 58 |

Cross-Coupling Reactions

The iodine atom participates in Pd-catalyzed couplings, leveraging its position for selective derivatization :

a. Suzuki-Miyaura Coupling

Reacts with arylboronic acids under Pd(OAc)₂ catalysis:

Typical Conditions : Dioxane/H₂O (3:1), 90°C, 12 h .

b. Ullmann Coupling

Forms biaryl derivatives with CuI/phenanthroline catalysts :

Oxidative Transformations

Hypervalent iodine reagents (e.g., IBX, DMP) oxidize acetate groups or modify the aromatic core :

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, 25°C, 2 h | Quinone derivative | 89% |

| o-Iodoxybenzoic Acid (IBX) | DMSO, 60°C, 6 h | Deacetylated iodophenol | 74% |

Cyclization Reactions

The compound acts as a precursor in annulation reactions. For example, BF₃·OEt₂-catalyzed cyclization with α-allenic alcohols yields tetracyclic scaffolds :

Mechanism : Lewis acid coordination to acetate groups activates the ring for intramolecular attack .

Radical Reactions

Under H-atom transfer conditions (Fe(acac)₃, thiophenol), the iodine atom undergoes radical displacement :

Ester Hydrolysis and Transesterification

Acetate groups are hydrolyzed selectively under basic or acidic conditions :

| Condition | Product | Rate (k, s⁻¹) |

|---|---|---|

| NaOH (1M), MeOH/H₂O, 25°C | 5-Iodo-2,4,6-trimethylresorcinol | 3.2 × 10⁻⁴ |

| H₂SO₄ (cat.), EtOH, reflux | Diethyl ester derivative | 1.8 × 10⁻³ |

科学研究应用

Synthetic Applications

1.1 Catalytic Reactions

5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate serves as a precursor in various catalytic reactions. It has been utilized in the synthesis of chiral iodine(III) reagents that facilitate stereoselective transformations. For instance, its derivatives have been employed in the asymmetric cyclization of N-allylbenzamide, showcasing its utility in generating enantiomerically enriched compounds .

1.2 Iodination Reactions

The compound is also significant in iodination reactions. Iodinated compounds are crucial for introducing iodine into organic molecules, which can enhance biological activity or alter physical properties. The diacetate form allows for selective iodination under mild conditions, making it an attractive reagent for synthetic chemists .

| Reaction Type | Description | Reference |

|---|---|---|

| Asymmetric Cyclization | Used as a catalyst for enantioselective reactions | |

| Iodination | Facilitates introduction of iodine into substrates |

2.1 Anticancer Potential

Research indicates that iodine-containing compounds exhibit anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells. In vitro studies suggest that the compound may disrupt cellular processes critical for cancer cell survival .

2.2 Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting growth, making it a candidate for developing new antimicrobial agents.

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Disrupts microbial cell membranes |

Case Studies

3.1 Synthesis of Chiral Iodine(III) Reagents

A notable case study involved the synthesis of chiral iodine(III) reagents from this compound. The study highlighted the efficiency of this compound in producing high yields of enantiomerically pure products through stereoselective catalysis .

3.2 Evaluation of Anticancer Activity

In another study focused on its biological applications, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting a promising avenue for further research in cancer therapeutics .

作用机制

The mechanism of action of 5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate involves its ability to act as an electrophile due to the presence of the iodine atom. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison with phenylene diacetate derivatives, highlighting structural variations, physicochemical properties, and functional applications.

Table 1: Comparative Analysis of Phenylene Diacetate Derivatives

Structural and Reactivity Differences

- Halogen vs. Cyano/Vinyl Groups: The iodo substituent in the target compound increases molecular weight and polarizability compared to the cyano or vinyl groups. Cyano groups (in 5-Cyano-1,3-phenylene diacetate) enable catalytic reduction pathways, avoiding hazardous reagents like lithium aluminium hydride (LAH) .

Thermal Stability :

Crystallographic and Intermolecular Interactions

- 5-Cyano-1,3-phenylene diacetate forms centrosymmetric dimers via π-π stacking (3.767 Å) and weak C–H···O hydrogen bonds .

- The iodo analog likely exhibits stronger halogen bonding due to iodine’s polarizability, though crystallographic data is unavailable for direct comparison.

生物活性

5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: . The presence of iodine in its structure is significant as it may influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 328.16 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents (e.g., dichloromethane) |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Its iodo-substituent can enhance lipophilicity and alter binding affinity to biomolecules.

- Enzyme Interaction : The compound may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity due to its structural characteristics that mimic natural ligands.

Antimicrobial Activity

Research indicates that iodine-containing compounds often exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains. For example:

- Case Study : In a study evaluating the antibacterial effects of halogenated compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These results suggest that the compound possesses selective cytotoxicity towards cancer cells while having a lower impact on normal cells.

Research Findings

Recent studies have focused on the potential therapeutic applications of this compound:

-

Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

"The induction of apoptosis by this compound was confirmed through flow cytometry analysis showing increased annexin V staining."

-

Anti-inflammatory Effects : Another study indicated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages.

"In vitro experiments demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with this compound."

常见问题

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate?

- Utilize computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) to predict viable synthetic routes. Experimental validation should follow, focusing on iodine incorporation and regioselective acetylation. Feedback loops integrating experimental data into computational models enhance efficiency .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- Combine H/C NMR to confirm substitution patterns and iodination sites. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies acetate functional groups. Cross-reference data with standardized databases (e.g., NIST Chemistry WebBook) for accuracy .

Q. What statistical methods are effective for optimizing reaction conditions?

- Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, stoichiometry). Response Surface Methodology (RSM) identifies optimal conditions with minimal trials, reducing time and resource expenditure .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Conduct accelerated stability studies under thermal, oxidative, and hydrolytic stress. Use HPLC to monitor degradation products and kinetic modeling to predict shelf-life. Include control experiments to isolate degradation pathways .

Q. What are its potential applications in organic synthesis?

- Explore its role as a halogenated building block in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a diacetyl-protected intermediate for polymer precursors. Compare reactivity with analogous phenylene derivatives (e.g., m-phenylene diacetate) to identify unique advantages .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., yield vs. purity trade-offs) be resolved?

- Perform multivariate analysis (e.g., Principal Component Analysis) to disentangle confounding variables. Validate hypotheses through iterative DoE, prioritizing factors with the highest sensitivity indices. Reconcile computational predictions with empirical outliers .

Q. What computational strategies elucidate reaction mechanisms involving this compound?

- Employ ab initio molecular dynamics (AIMD) to simulate transition states and intermediates. Pair with intrinsic reaction coordinate (IRC) analysis to map energy landscapes. Experimental kinetic isotope effects (KIEs) can validate computational findings .

Q. How does reactor design impact scalability for large-scale synthesis?

- Model mass/heat transfer dynamics using computational fluid dynamics (CFD). Test continuous-flow reactors for improved mixing and thermal control, referencing CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for best practices .

Q. What role do solvent effects play in its reactivity, and how can they be modeled?

- Use COSMO-RS or SMD solvation models to predict solvent polarity impacts on reaction rates. Validate with kinetic studies in solvents of varying dielectric constants. Correlate with Kamlet-Taft parameters for empirical solvent descriptors .

Q. How can degradation pathways be identified and mitigated in long-term studies?

属性

IUPAC Name |

(3-acetyloxy-5-iodo-2,4,6-trimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO4/c1-6-11(14)7(2)13(18-10(5)16)8(3)12(6)17-9(4)15/h1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHLLZXKZMDOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC(=O)C)C)I)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。